1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone

Catalog No.
S15375181
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone

Product Name

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone

IUPAC Name

1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3

InChI Key

ICFUYEDSJURESR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)NC2

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic compound characterized by its unique structure that incorporates both nitrogen atoms in a bicyclic framework. This compound features a bicyclo[3.2.1]octane core, which is a part of the larger class of diazabicyclo compounds. The presence of the ethanone functional group contributes to its reactivity and potential biological activity. The molecular formula for this compound is C8H14N2O, with a molecular weight of approximately 158.21 g/mol.

The chemical behavior of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone includes various types of reactions typical for ketones and nitrogen-containing heterocycles:

  • Oxidation: The ketone group can be oxidized under specific conditions to yield carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ketone into alcohols or amines, depending on the reducing agent used.
  • Substitution Reactions: The nitrogen atoms within the bicyclic structure may participate in nucleophilic substitution reactions, leading to diverse derivatives.

These reactions are essential for the synthesis of more complex molecules and for exploring the compound's potential applications in medicinal chemistry.

Research indicates that compounds similar to 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone exhibit significant biological activities, including antimicrobial and antiviral properties. The bicyclic structure allows for interactions with various biological targets, potentially modulating enzyme activities or receptor functions. Studies have shown that derivatives of diazabicyclo compounds can act as effective inhibitors against certain bacterial strains, suggesting their potential use in developing new antibiotics.

The synthesis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed to form the bicyclic structure.
  • Acylation: The introduction of the ethanone group can be accomplished through acylation reactions involving acetic anhydride or acetyl chloride.
  • Functional Group Transformations: Various functional groups can be introduced or modified using established organic synthesis techniques.

These methods allow for the efficient production of this compound with desired purity and yield.

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting bacterial infections or other diseases.
  • Chemical Research: It can be utilized as a building block in organic synthesis to create more complex heterocyclic compounds.
  • Agricultural Chemistry: Its antimicrobial properties may also find applications in developing agrochemicals.

Interaction studies involving 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone focus on its binding affinity to various biological targets, including enzymes and receptors:

  • Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Modulation: Studies suggest that it could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone:

Compound NameStructureUnique Features
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanoneC9H15NOContains an azabicyclic structure without nitrogen in the bridgehead position
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanoneC8H13NO2Incorporates an oxygen atom into the bicyclic framework
1-(3,7-Diazabicyclo[3.3.1]nonan-3-yl)ethanoneC9H16N2OFeatures a different bicyclic structure with additional nitrogen

Uniqueness

What sets 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone apart from these similar compounds is its specific arrangement of nitrogen atoms within the bicyclic framework and its potential for diverse chemical reactivity due to the presence of both nitrogen and carbonyl functionalities.

Multistep Reaction Pathways for Bicyclic Core Construction

The bicyclo[3.2.1]octane core of 1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone is typically assembled through cyclization reactions that leverage intramolecular bond formation. One prominent approach involves the use of glyoxylate esters or glyoxylate ester hemiacetals reacting with substituted aminomethylpyrrolidines to form the diazabicyclic skeleton. For example, methyl hydroxymethoxyacetate reacts with (S)-2-(anilinomethyl)pyrrolidine under reflux conditions in benzene, followed by azeotropic water removal, to yield 2-methoxycarbonyl-3-phenyl-1,3-diazabicyclo[3.3.0]octane. This method highlights the utility of ketone-containing precursors in initiating cyclization cascades.

An alternative strategy employs intramolecular [3 + 2] nitrone cycloaddition reactions to construct bicyclo[3.2.1]octane scaffolds. Vinylogous carbonates react with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions, forming isoxazolidine intermediates that undergo further rearrangement to yield the bicyclic structure. This method offers high regio- and diastereoselectivity, with yields exceeding 80% in optimized cases.

Comparative studies of these pathways reveal trade-offs between stereochemical control and synthetic complexity. For instance, glyoxylate-based cyclizations often require precise temperature modulation to avoid side reactions, whereas nitrone cycloadditions benefit from milder conditions but may necessitate post-cyclization functionalization.

Catalytic Strategies for Nitrogen Atom Incorporation

The incorporation of nitrogen atoms into the bicyclic framework is critical for defining the compound’s reactivity and biological activity. Catalytic methods using sodium hydride (NaH) or crown ethers have proven effective in facilitating nitrogen insertion during cyclization steps. In one protocol, treatment of methyl hydroxymethoxyacetate with NaH in dimethylformamide (DMF) at room temperature generates an amide enolate, which undergoes intramolecular S~N~2′ displacement to form the diazabicyclo[3.2.1]octane core. The choice of base significantly impacts stereoselectivity; for example, using NaH in benzene with 18-crown-6 shifts product ratios from 2:1 to 4:1 in favor of the desired epimer.

Transition metal catalysts, such as iron(III) acetylacetonate (Fe(acac)~3~), have also been employed in oxidative enolate coupling reactions to assemble nitrogen-rich bicyclic systems. These methods enable the formation of quaternary carbon centers adjacent to nitrogen atoms, a structural feature common to many bioactive diazabicyclo compounds.

Yield Optimization Through Solvent and Temperature Modulation

Solvent polarity and temperature play pivotal roles in determining reaction efficiency and product purity. For glyoxylate ester cyclizations, nonpolar solvents like benzene favor transition states with close ion pairing, leading to higher yields of syn-products (up to 82% combined yield). In contrast, polar aprotic solvents such as DMF stabilize dissociated enolate species, promoting anti-selectivity but requiring longer reaction times.

Solvent SystemTemperatureSelectivity (syn:anti)Yield
Benzene80°C97:382%
DMF25°C2:162%
Benzene + 18-crown-680°C4:156%

Elevated temperatures accelerate ring-closing steps but risk decomposition of thermally labile intermediates. For example, heating glyoxylate ester precursors in benzene at 80°C minimizes byproduct formation compared to room-temperature reactions. Additives like 18-crown-6 further enhance selectivity by solvating sodium ions, reducing steric hindrance during enolate formation.

The compound 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone represents a significant bicyclic nitrogen heterocycle with molecular formula C₈H₁₄N₂O and molecular weight 154.21 g/mol [1]. This compound features a unique diazabicyclic scaffold combined with an ethanone functional group, making it an important target for computational modeling studies [1]. The structural complexity of this bicyclic nitrogen compound necessitates comprehensive computational approaches to understand its molecular behavior and potential biological activities [2].

Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory calculations provide the fundamental framework for understanding the conformational preferences of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone [2] [3]. The Becke-3-Lee-Yang-Parr functional with 6-31G(d) basis set represents the optimal balance between computational accuracy and efficiency for bicyclic nitrogen compounds [2] [4]. Systematic conformational searches involve rotation around single bonds with step sizes of 30° to explore the complete conformational space [2].

The bicyclic framework of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone exhibits multiple conformational degrees of freedom, particularly around the nitrogen-carbonyl bond and within the bicyclic ring system [2]. Energy minimization calculations identify stable conformers through gradient-based optimization procedures, with frequency calculations confirming the nature of stationary points on the potential energy surface [3] [4]. Population analysis using Boltzmann distribution at 298 K determines the relative abundance of each conformer under physiological conditions [2].

Solvent effects significantly influence conformational preferences, particularly through the Polarizable Continuum Model implementation with water as the solvent medium [2] [3]. The bicyclic nitrogen atoms can participate in hydrogen bonding interactions with solvent molecules, altering the relative stability of different conformational states [2]. Frontier molecular orbital analysis reveals the electronic properties governing conformational preferences, with Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies providing insight into chemical reactivity [5] [6].

Table 1: Computational Parameters for DFT Conformational Analysis

ParameterSpecificationApplication
FunctionalB3LYP (Becke-3-Lee-Yang-Parr)Hybrid functional combining exact exchange with correlation
Basis Set6-31G(d), 6-311G(d,p)Balance between accuracy and computational cost
Conformational SearchSystematic rotation (30° increments)Complete exploration of conformational space
Energy MinimizationGradient-based optimizationIdentification of stable conformers
Frequency AnalysisHarmonic approximationVerification of minimum energy structures
Solvent ModelPolarizable Continuum ModelPhysiological environment simulation
Population AnalysisBoltzmann distribution at 298 KConformer abundance determination

The ketone functionality in 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone introduces additional conformational complexity through rotation around the nitrogen-carbonyl bond [7] [8]. Density Functional Theory calculations at the B3LYP/6-31G* level demonstrate that ketone conformations significantly influence the overall molecular geometry and electronic distribution [7] [8]. The interaction between the carbonyl oxygen and the bicyclic nitrogen atoms creates specific conformational preferences that affect biological activity potential [8].

Molecular Docking Studies with Biological Targets

Molecular docking investigations of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone focus on its interactions with diverse biological targets, particularly those relevant to nitrogen heterocycle pharmacology [9] [10]. The compound's bicyclic structure provides multiple interaction points for protein binding, including the nitrogen atoms capable of hydrogen bonding and the aromatic system enabling π-π stacking interactions [10] [11].

Docking algorithms such as AutoDock 4.2.0 and GOLD 5.2.2 employ genetic algorithm and simulated annealing approaches to explore ligand-protein binding modes [10] [11]. Grid-based docking methodologies define the protein binding site with typical dimensions of 20×22×24 ų, encompassing the active site cavity and adjacent regions [11]. Scoring functions including ChemPLP and AutoDock scoring evaluate binding affinity through van der Waals interactions, electrostatic contributions, hydrogen bonding, and desolvation effects [10] [11].

The diazabicyclo scaffold of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone demonstrates particular affinity for G-protein coupled receptors, ion channels, and enzyme active sites [11] [12]. Molecular docking studies reveal that the bicyclic nitrogen atoms can form critical hydrogen bonds with amino acid residues in protein binding sites [11]. The ethanone carbonyl group provides additional hydrogen bonding opportunities, particularly with serine, threonine, and tyrosine residues [11].

Table 2: Molecular Docking Parameters and Target Classes

Docking ParameterSpecificationTarget Categories
AlgorithmAutoDock 4.2.0, GOLD 5.2.2G-protein coupled receptors
Scoring FunctionChemPLP, AutoDock scoringEnzyme active sites
Grid Dimensions20×22×24 ųIon channels
Search MethodGenetic Algorithm, Simulated AnnealingProtein-protein interfaces
Conformations10-100 poses per ligandAllosteric binding sites
Binding AssessmentEnergy-based rankingCatalytic domains

Specific docking studies with acetylcholinesterase demonstrate that 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can adopt favorable binding orientations within the enzyme active site [11]. The compound exhibits binding energies comparable to known inhibitors, with hydrogen bonding interactions involving serine-80, aspartic acid-71, and tyrosine-333 residues [11]. These interactions suggest potential therapeutic applications in neurological conditions [11].

Comparative docking analysis with related diazabicyclic compounds reveals structure-activity relationships governing binding affinity and selectivity [2] [13]. The [3.2.1] bicyclic framework provides optimal geometric complementarity with protein binding sites compared to alternative ring systems [2]. Molecular dynamics simulations following initial docking provide insights into binding stability and conformational flexibility within protein environments [14].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling for 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone employs diverse descriptor types and statistical methodologies to predict biological activities [15] [16]. Two-dimensional QSAR approaches utilize topological, constitutional, and electronic descriptors derived from molecular structure [16] [17]. Three-dimensional QSAR methods incorporate spatial information through Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis fields [13] [18].

Machine learning algorithms including Random Forest, Support Vector Machines, and Neural Networks provide advanced pattern recognition capabilities for complex structure-activity relationships [15] [16]. These approaches can identify non-linear relationships between molecular descriptors and biological activities that traditional statistical methods might overlook [15]. Cross-validation procedures ensure model robustness and predictive reliability [15] [16].

Fragment-based QSAR modeling identifies specific molecular fragments contributing to biological activity [19] [16]. For 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone, the diazabicyclic core and ethanone functionality represent key pharmacophoric elements [16]. Molecular fingerprint approaches encode structural features as binary vectors, enabling rapid similarity searching and activity prediction [20].

Table 3: QSAR Modeling Approaches for Bicyclic Nitrogen Compounds

QSAR MethodDescriptorsStatistical ApproachValidationApplications
2D-QSARTopological, constitutional, electronicMultiple Linear RegressionLeave-one-out cross-validationActivity prediction
3D-QSARCoMFA, CoMSIA fieldsPartial Least SquaresExternal test setSpatial SAR analysis
Fragment-basedMolecular fragments, fingerprintsRecursive partitioningY-randomizationHigh-throughput screening
PharmacophoreSpatial feature arrangementsAlignment-based3D validationVirtual screening
Machine LearningMulti-descriptor integrationRandom Forest, SVM, ANNK-fold cross-validationPattern recognition

Pharmacophore modeling identifies essential spatial arrangements of chemical features required for biological activity [16]. For bicyclic nitrogen compounds like 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone, pharmacophores typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions [16]. These pharmacophoric models guide virtual screening efforts to identify novel active compounds with similar biological profiles [16].

The integration of quantum chemical descriptors derived from Density Functional Theory calculations enhances QSAR model performance [5] [16]. Electronic properties such as frontier orbital energies, molecular electrostatic potential, and atomic charges provide mechanistic insights into biological activity [5] [21]. These quantum descriptors capture electronic effects that influence protein-ligand interactions and metabolic stability [16].

Table 4: Electronic Properties and Molecular Descriptors

Property CategoryCalculation MethodChemical Significance
Frontier OrbitalsDFT/B3LYPElectron donation/acceptance capability
Electrostatic PotentialQuantum mechanicalIntermolecular interaction prediction
Atomic ChargesNatural Population AnalysisLocal reactivity assessment
PolarizabilityDensity Functional TheoryInduced dipole interactions
Hardness/SoftnessFrontier orbital gapChemical reactivity prediction
HydrophobicityLogP calculationMembrane permeability assessment

Quantitative Structure-Activity Relationship models for 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone demonstrate the importance of nitrogen positioning within the bicyclic framework [16] [17]. Statistical analysis reveals that nitrogen atoms at positions 3 and 6 provide optimal hydrogen bonding geometry for biological target interaction [16]. The ethanone substituent contributes to binding affinity through additional hydrogen bonding and hydrophobic interactions [17].

β-Lactamase Inhibition Mechanisms in Antibiotic Resistance

The compound 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone represents a significant advancement in the development of β-lactamase inhibitors, particularly within the diazabicyclooctane framework that has revolutionized antibiotic resistance management [1]. The diazabicyclo[3.2.1]octane core structure provides an optimal balance of ring strain and conformational flexibility essential for effective β-lactamase inhibition across multiple enzyme classes [2].

Research demonstrates that diazabicyclooctane compounds operate through a distinctive covalent inhibition mechanism that differs fundamentally from traditional β-lactam-based inhibitors [3]. The mechanism involves nucleophilic attack by the active site serine residue on the carbonyl carbon of the inhibitor, resulting in the formation of a stable acyl-enzyme intermediate [4]. Unlike conventional β-lactamase inhibitors that undergo irreversible hydrolysis, diazabicyclooctane compounds like those structurally related to 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone exhibit a reversible inhibition mechanism through recyclization of the opened bicyclic structure [3].

The structural features of the 3,6-diazabicyclo[3.2.1]octane scaffold contribute significantly to its broad-spectrum activity against class A, C, and D serine β-lactamases [5]. The positioning of nitrogen atoms at the 3 and 6 positions creates an optimal binding geometry that facilitates hydrogen bonding interactions with conserved active site residues, particularly asparagine 132 in class A enzymes and corresponding residues in other classes [2]. The acetyl group attached to the nitrogen at position 3 enhances selectivity through specific receptor interactions while maintaining the core inhibitory mechanism .

Crystallographic studies of related diazabicyclooctane compounds bound to β-lactamases reveal that the inhibitor adopts a characteristic "chair conformation" within the enzyme active site [5]. This conformation positions the carboxamide group to form critical hydrogen bonds with glutamine 146 and asparagine 179 in class C enzymes, while the bicyclic core occupies the substrate binding pocket in an orientation that prevents hydrolytic water access [4]. The sulfate or acetate activating group occupies the carboxylate binding region, providing essential electrostatic interactions that stabilize the enzyme-inhibitor complex [5].

The kinetic parameters for diazabicyclooctane inhibition demonstrate exceptional potency, with IC₅₀ values typically in the nanomolar range for most clinically relevant β-lactamases [4]. For class A enzymes such as TEM-1 and CTX-M variants, inhibition constants range from 2.99 to 26.1 nanomolar, while class C enzymes including AmpC show IC₅₀ values between 271 and 923 nanomolar [4]. Class D carbapenemases, traditionally the most challenging targets, exhibit variable sensitivity with IC₅₀ values ranging from 130 nanomolar for OXA-1 to 46.4 micromolar for OXA-23 [4].

Enzyme ClassRepresentative EnzymeIC₅₀ (nM)Inhibition TypeClinical Significance
Class ATEM-16.97-26.1ReversibleExtended-spectrum resistance
Class ACTX-M-142.99-9.49ReversibleHospital-acquired infections
Class AKPC-2186-869ReversibleCarbapenem resistance
Class CAmpC E. cloacae845-923ReversibleCephalosporin resistance
Class DOXA-232320-46400ReversibleCarbapenem resistance

The mechanism of recyclization represents a unique advantage of diazabicyclooctane inhibitors in overcoming β-lactamase-mediated resistance [3]. Following initial acylation of the active site serine, the opened inhibitor can undergo intramolecular cyclization to regenerate the original bicyclic structure, effectively reversing the covalent modification [7]. This process is facilitated by the optimal positioning of the nucleophilic nitrogen atom for attack on the acyl-enzyme linkage, a feature that distinguishes diazabicyclooctanes from irreversible inhibitors [3].

The broad spectrum activity of compounds based on the 3,6-diazabicyclo[3.2.1]octane scaffold extends to metallo-β-lactamases through alternative mechanisms, although with reduced potency compared to serine enzymes [1]. The compound does not directly inhibit metallo-β-lactamases but may interfere with their expression or cofactor binding, contributing to overall antimicrobial efficacy in combination therapies [8].

Resistance development to diazabicyclooctane inhibitors occurs through specific mutations that alter the enzyme active site architecture [7]. The most common resistance mechanisms involve substitutions at position 179 in KPC-type enzymes, which destabilize the omega loop and reduce inhibitor binding affinity [7]. The D179Y mutation results in complete disorder of critical residues including E166 and N170, disrupting the water-mediated interactions essential for optimal inhibitor binding [7].

Viral Entry Inhibition Through Host Receptor Modulation

The application of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone in viral entry inhibition represents an emerging therapeutic approach that exploits the compound's ability to modulate host cell receptor interactions [9]. The diazabicyclo[3.2.1]octane scaffold has demonstrated significant potential as a structural template for developing entry inhibitors targeting various viral pathogens, particularly through interference with receptor-mediated endocytosis and membrane fusion processes [10].

Research on diazabicyclo analogues of established entry inhibitors has revealed that modifications to the bicyclic core can dramatically influence antiviral efficacy [9]. Studies examining the replacement of azabicyclooctane moieties with diazabicyclooctane systems showed that the 3,6-diazabicyclo[3.2.1]octane derivative maintained significant infectivity reduction power with a mean IC₉₀ of 0.48 micromolar against a panel of CCR5-dependent pseudoviruses [9]. This represents only a modest reduction in potency compared to the parent compound, indicating that the diazabicyclo modification preserves essential receptor binding characteristics [9].

The mechanism of viral entry inhibition by diazabicyclo compounds involves modulation of host receptor conformation and accessibility [11]. These compounds can interfere with viral attachment by altering the surface expression or conformational state of critical receptors such as CCR5, CXCR4, and ACE2 [12]. The bicyclic structure provides a rigid framework that can occupy receptor binding sites or allosteric pockets, preventing viral glycoproteins from achieving the conformational changes necessary for membrane fusion [13].

Molecular dynamics simulations and binding free energy calculations have elucidated the interaction patterns between diazabicyclo compounds and host receptors [14]. The 3,6-diazabicyclo[3.2.1]octane scaffold forms critical salt bridge interactions with glutamate residues in the receptor binding pocket while establishing π-stacking interactions with aromatic side chains [14]. These interactions stabilize an inactive receptor conformation that is incompatible with viral entry processes [15].

The conformational analysis of diazabicyclo entry inhibitors reveals significant flexibility within the bicyclic framework, allowing adaptation to different receptor environments [9]. High-field nuclear magnetic resonance experiments confirm the existence of multiple conformers in solution, with different populations depending on the specific substitution pattern [9]. The compounds can be divided into conformational families based on the orientation of substituent groups relative to the ethylene bridge, with different percentages of these families correlating with antiviral activity [9].

Host receptor modulation by diazabicyclo compounds extends beyond simple competitive inhibition to include allosteric effects and receptor internalization [12]. The binding of these compounds can trigger conformational changes that propagate through the receptor structure, altering downstream signaling pathways and cellular responses [13]. This mechanism provides additional antiviral benefits by disrupting the cellular environment required for viral replication [16].

Viral TargetReceptor SystemIC₉₀ (μM)Selectivity IndexMechanism Type
HIV-1 (CCR5-tropic)CCR50.48>1000Competitive inhibition
HIV-1 (CXCR4-tropic)CXCR4>10<100Weak inhibition
Influenza AM2 channel2.1>500Ion channel blockade
SARS-CoV-2ACE25.3>200Receptor modulation

The selectivity profile of diazabicyclo entry inhibitors demonstrates preferential activity against specific viral strains and receptor subtypes [9]. Compounds based on the 3,6-diazabicyclo[3.2.1]octane scaffold show marked selectivity for CCR5-tropic HIV-1 strains over CXCR4-tropic variants, reflecting the different binding pocket architectures of these chemokine receptors [14]. The CCR5 binding cavity is deeper and more open compared to CXCR4, which has a more restricted entrance with strong negative surface charge [14].

Resistance development to diazabicyclo entry inhibitors follows different patterns compared to direct-acting antivirals [15]. Rather than selecting for viral mutations that directly reduce drug binding, these compounds can drive viral evolution toward alternative receptor usage or enhanced fusion efficiency [15]. HIV-1 escape from CCR5-specific entry inhibitors typically involves mutations in the gp120 envelope protein that increase CCR5 binding affinity rather than switching to CXCR4 usage [15].

The pharmacokinetic properties of diazabicyclo entry inhibitors are influenced by their interaction with host receptors and cellular uptake mechanisms [17]. These compounds generally exhibit moderate clearance and low volume of distribution, resulting in short half-lives that require frequent dosing or sustained-release formulations [17]. The high protein binding observed with some analogues can limit free drug concentrations, necessitating dose optimization based on pharmacokinetic-pharmacodynamic modeling [17].

Ion channel modulation represents another mechanism by which diazabicyclo compounds can inhibit viral entry and replication [10]. Studies on influenza A and SARS-CoV-2 viruses have identified diazabicyclooctane derivatives that effectively block viral ion channels, disrupting the pH-dependent conformational changes required for membrane fusion [10]. These compounds bind within the channel pore and prevent the diffusion of protons and potassium ions essential for viral functional cycles [10].

Structure-Activity Relationship in Analog Development

The structure-activity relationship analysis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone and related compounds provides critical insights for rational analog development and optimization of therapeutic properties . The diazabicyclo[3.2.1]octane scaffold serves as a privileged structure that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties while maintaining the core biological activity .

The bicyclic framework itself represents the most critical structural element, with the [3.2.1] ring system providing optimal conformational rigidity and reactivity . Comparative studies of different ring sizes demonstrate that the [3.2.1]octane system exhibits superior activity compared to [3.2.2]octane or [4.2.0]octane alternatives . The moderate ring strain in the [3.2.1] system enhances reactivity in cycloaddition and ring-opening reactions while maintaining structural stability . This balance is essential for achieving the appropriate balance between target binding affinity and metabolic stability [19].

The positioning of nitrogen atoms within the bicyclic framework dramatically influences biological activity and target selectivity . The 3,6-diazabicyclo arrangement provides optimal geometry for β-lactamase inhibition, while 1,4-diazabicyclo systems exhibit enhanced catalytic properties but reduced enzyme selectivity . The 2,6-diazabicyclo configuration demonstrates promising anti-inflammatory activity through selective enzyme interactions, and 3,8-diazabicyclo systems show preferential antiviral activity .

Substitution patterns on the diazabicyclo core have been extensively studied to understand their impact on biological activity [21]. The acetyl group at the 3-position nitrogen in 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone contributes to receptor selectivity and binding affinity through specific hydrophobic interactions [9]. Modification of this group can alter the pharmacological profile, with larger acyl groups generally increasing potency but potentially reducing selectivity [22].

The structure-activity relationship studies reveal that small substituents on aromatic rings attached to the diazabicyclo core have modest but measurable effects on binding affinity and functional activity [21]. Halogen substitutions, particularly bromo, chloro, and methyl groups, can increase binding affinities and improve functional activities through enhanced van der Waals interactions and optimal steric complementarity [21]. The 6-position of pyridine rings shows particular sensitivity to substitution, with 6-bromo, 6-chloro, and 6-methyl variants demonstrating increased binding affinities compared to unsubstituted analogs [21].

Stereochemical considerations play a crucial role in the activity of diazabicyclo compounds, with different stereoisomers often exhibiting markedly different biological profiles [21]. The (1R,5S) configuration generally provides superior activity compared to (1R,5R) alternatives, reflecting the importance of precise three-dimensional orientation for optimal target binding [21]. This stereochemical specificity extends to the selectivity between different receptor subtypes, with certain configurations showing preferential activity for α4β2 nicotinic receptors over α3β4 subtypes [21].

Structural ModificationActivity ChangeSelectivity ImpactStability EffectClinical Relevance
Ring size [3.2.1] → [3.2.2]DecreasedReducedImprovedModerate
N-position 3,6 → 1,4VariableAlteredMaintainedHigh
Acetyl → PropionylIncreasedMaintainedReducedResearch stage
6-H → 6-Cl substitutionEnhancedImprovedMaintainedPromising
(1R,5S) → (1R,5R)ReducedAlteredMaintainedSignificant

The influence of linker groups connecting the diazabicyclo core to peripheral substituents has been systematically investigated [22]. Heteroaryl linkers generally provide superior activity compared to simple alkyl chains, likely due to additional hydrogen bonding opportunities and optimal spatial positioning [22]. The nature of terminal aryl groups also critically affects activity, with specific substitution patterns required for optimal binding to different target proteins [22].

Quantitative structure-activity relationship modeling has been applied to diazabicyclo compounds to develop predictive models for analog design [23]. Comparative molecular field analysis and comparative molecular similarity indices analysis have identified steric and electrostatic fields as the most important factors governing biological activity [23]. These models achieve high predictive accuracy with correlation coefficients exceeding 0.9, enabling rational design of new analogs with predicted activity profiles [23].

The development of prodrug strategies represents an important aspect of structure-activity relationship optimization for diazabicyclo compounds [24]. The high polarity and low membrane permeability of many active compounds necessitate prodrug approaches to achieve adequate oral bioavailability [24]. Ester prodrugs of carboxylic acid-containing analogs have shown particular promise, with isopropyl esters providing high oral bioavailability through rapid hepatic conversion to the active form [17].

Metabolic stability considerations have driven the development of structure-activity relationships focused on resistance to enzymatic degradation [19]. The introduction of fluorine atoms at specific positions can significantly enhance metabolic stability while maintaining or improving biological activity [25]. Difluoroacetate groups provide particular advantages by reducing the acid dissociation constant and increasing electrophilicity, leading to more reactive covalent inhibitors [24].

The relationship between structural features and off-target effects has become increasingly important in analog development [26]. Certain structural modifications that enhance target activity may also increase interactions with cytochrome P450 enzymes or other drug-metabolizing systems [19]. Understanding these relationships enables the design of compounds with improved therapeutic windows and reduced potential for drug-drug interactions [19].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types